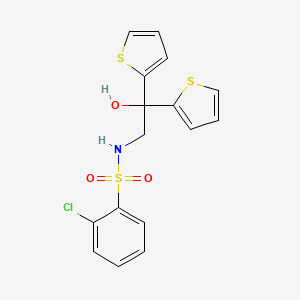

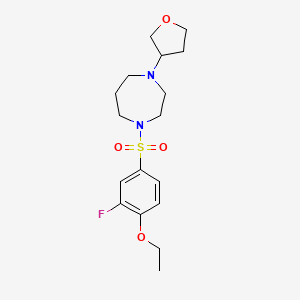

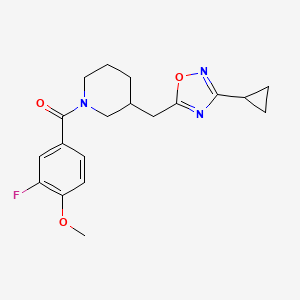

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide, also known as MMSB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MMSB is a potent inhibitor of several enzymes that play important roles in cancer cell growth and proliferation.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Novel Heterocyclic Compounds Synthesis

Research efforts have been directed toward synthesizing novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized new chemical structures like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide and others, displaying COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antiproliferative Activities

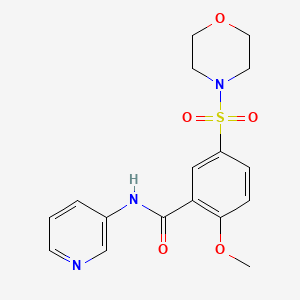

A series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized and evaluated for their biological activity against cancer cell lines, showcasing effective inhibitory activity. The introduction of a 5-methylpyridazin-3(2H)-one to "5-atom linker" and modification of the amide with a morpholine group were beneficial for enhancing inhibitory activity of compounds (Xiong et al., 2020).

Renin Inhibitors for Hypertension

Discovery of benzimidazole derivatives as potent and orally bioavailable renin inhibitors for hypertension treatment. Structural modifications were made to improve pharmacokinetic profiles while maintaining renin inhibitory activity, highlighting the significance of morpholine derivatives in medicinal chemistry (Tokuhara et al., 2018).

Photophysical and Chemical Properties Studies

Fluorophore Development

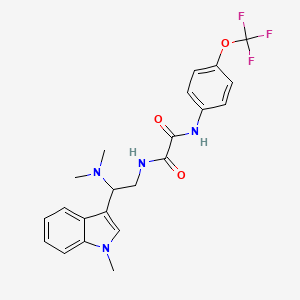

Investigation into the synthesis and photophysical evaluation of 2-morpholino pyridine compounds, aiming to achieve high emissive fluorophores in solution and the solid state. Modifications with phenylsulfonyl and morpholino groups significantly affected fluorescence properties, illustrating the versatility of morpholine derivatives in the development of new fluorophores (Hagimori et al., 2019).

Biodegradable Polyesteramides Synthesis

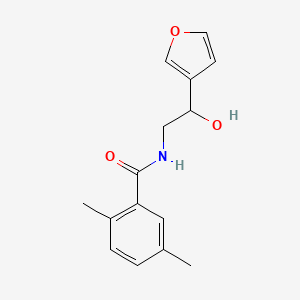

Development of biodegradable polyesteramides with pendant functional groups involving morpholine-2,5-dione derivatives. These compounds were obtained by ring-opening copolymerization, showcasing potential applications in biomedical engineering and drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Propriétés

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-16-5-4-14(26(22,23)20-7-9-25-10-8-20)11-15(16)17(21)19-13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSSZPAOLKOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)